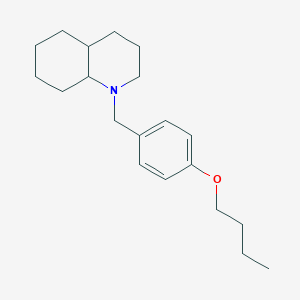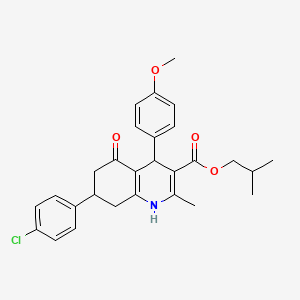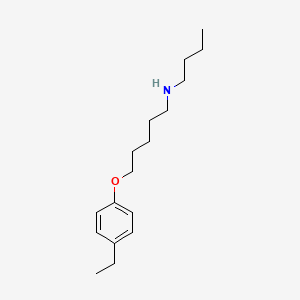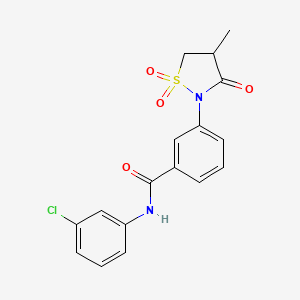
1-(4-butoxybenzyl)decahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-butoxybenzyl)decahydroquinoline, also known as BDQ, is a potent antimycobacterial agent that has been recently approved by the FDA for the treatment of multidrug-resistant tuberculosis (MDR-TB). BDQ is a member of a new class of drugs called diarylquinolines, which have shown promising results in the treatment of MDR-TB. In
Wirkmechanismus
1-(4-butoxybenzyl)decahydroquinoline targets the ATP synthase enzyme in Mycobacterium tuberculosis, which is responsible for the production of ATP. 1-(4-butoxybenzyl)decahydroquinoline binds to the c-ring of the ATP synthase, inhibiting its activity and leading to a decrease in ATP production. This results in the death of the bacteria, making 1-(4-butoxybenzyl)decahydroquinoline a potent antimycobacterial agent.
Biochemical and Physiological Effects:
1-(4-butoxybenzyl)decahydroquinoline has been shown to have minimal toxicity in animal studies, making it a safe option for use in humans. 1-(4-butoxybenzyl)decahydroquinoline has also been shown to have a long half-life, allowing for once-daily dosing. In addition, 1-(4-butoxybenzyl)decahydroquinoline has been shown to have good tissue penetration, allowing it to reach areas of infection that are difficult to treat with other antimycobacterial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-butoxybenzyl)decahydroquinoline in lab experiments is its potency against MDR-TB, making it a valuable tool for studying drug resistance in bacteria. However, one of the limitations of using 1-(4-butoxybenzyl)decahydroquinoline is its high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
For the use of 1-(4-butoxybenzyl)decahydroquinoline in scientific research include the development of new diarylquinoline compounds, combination therapy with other antimycobacterial agents, and the treatment of other bacterial infections.
Synthesemethoden
The synthesis of 1-(4-butoxybenzyl)decahydroquinoline involves a multi-step process that includes the reaction of 4-butoxybenzyl chloride with cyclohexanone to form the intermediate 4-butoxybenzyl cyclohexanone. The intermediate is then reacted with ammonium acetate and sodium borohydride to form the final product, 1-(4-butoxybenzyl)decahydroquinoline. This synthesis method has been optimized to increase the yield and purity of 1-(4-butoxybenzyl)decahydroquinoline, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(4-butoxybenzyl)decahydroquinoline has been extensively studied for its antimycobacterial activity and has shown promising results in the treatment of MDR-TB. In addition, 1-(4-butoxybenzyl)decahydroquinoline has also been studied for its potential use in the treatment of other bacterial infections such as leprosy and Buruli ulcer. 1-(4-butoxybenzyl)decahydroquinoline has also been used in combination therapy with other antimycobacterial agents to enhance their efficacy.
Eigenschaften
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-2-3-15-22-19-12-10-17(11-13-19)16-21-14-6-8-18-7-4-5-9-20(18)21/h10-13,18,20H,2-9,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUKYMOEZIVCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-butoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B5216621.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B5216627.png)
![4'-(1,3-thiazol-2-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5216633.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate](/img/structure/B5216640.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)




![1-(1-cyclopentyl-4-piperidinyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5216682.png)
![2-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5216699.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)